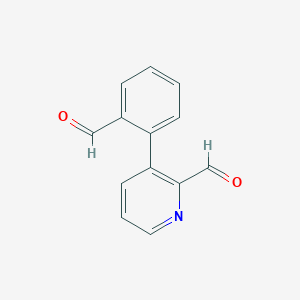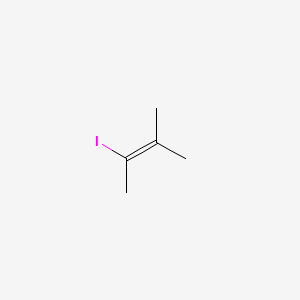
2-Butene, 2-iodo-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 2-iodo-3-methyl- is an organic compound with the molecular formula C5H9I It is an iodinated derivative of 2-butene, characterized by the presence of an iodine atom attached to the second carbon of the butene chain and a methyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butene, 2-iodo-3-methyl- can be synthesized through the iodination of 2-butene. One common method involves the addition of iodine (I2) to 2-butene in the presence of a catalyst or under specific reaction conditions that facilitate the formation of the iodinated product. The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and may be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Butene, 2-iodo-3-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation or chromatography, may be employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 2-iodo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted butenes.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methyl-2-butene, in the presence of strong bases like potassium hydroxide (KOH).
Addition Reactions: The double bond in 2-butene, 2-iodo-3-methyl- can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihalides or other addition products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination: Strong bases such as potassium hydroxide (KOH) in alcoholic solvents.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in non-polar solvents.
Major Products
Substitution: Formation of 2-butene derivatives with different substituents.
Elimination: Formation of 2-methyl-2-butene.
Addition: Formation of dihalides or halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
2-Butene, 2-iodo-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butene, 2-iodo-3-methyl- involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the butene moiety allows for addition reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
2-Butene, 2-iodo-3-methyl- can be compared with other iodinated alkenes and butenes:
2-Iodo-2-butene: Similar structure but lacks the methyl group at the third carbon.
3-Iodo-2-butene: Iodine atom attached to the third carbon instead of the second.
2-Bromo-3-methyl-2-butene: Bromine atom instead of iodine, leading to different reactivity and properties.
Eigenschaften
CAS-Nummer |
66702-99-6 |
|---|---|
Molekularformel |
C5H9I |
Molekulargewicht |
196.03 g/mol |
IUPAC-Name |
2-iodo-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9I/c1-4(2)5(3)6/h1-3H3 |
InChI-Schlüssel |
LZJDPXGFTKZILT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


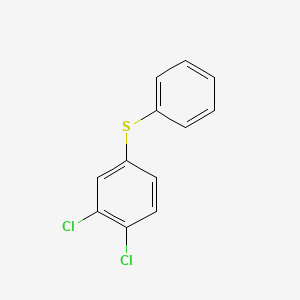
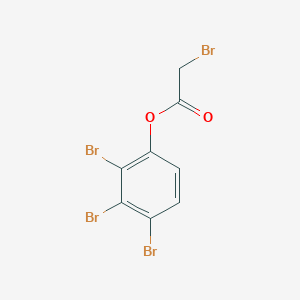
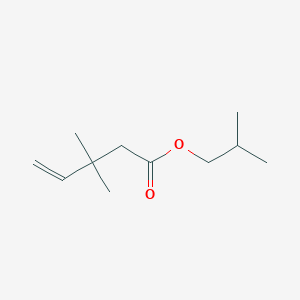
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)
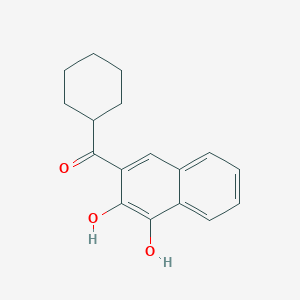
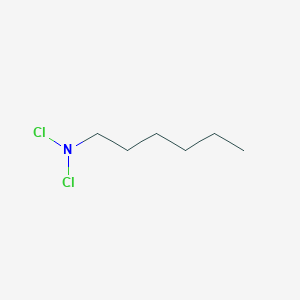
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
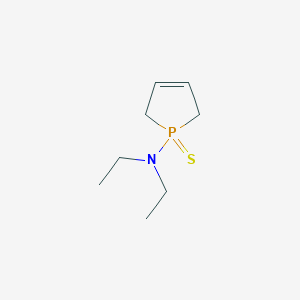
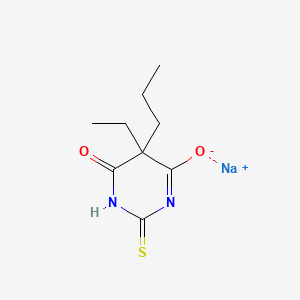
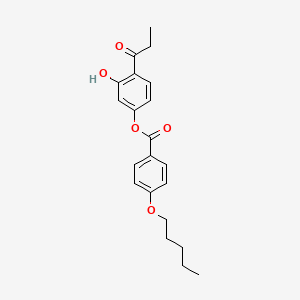
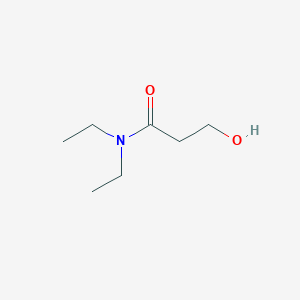
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
